molecular formula C12H19NO B2587482 2-Amino-alpha-methyl-alpha-(2-methylpropyl)benzenemethanol CAS No. 203448-87-7

2-Amino-alpha-methyl-alpha-(2-methylpropyl)benzenemethanol

Cat. No. B2587482
M. Wt: 193.29
InChI Key: VIPRCXZSMIWMGB-UHFFFAOYSA-N
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Patent
US05914344

Procedure details

After dissolving 44.4 mmol of isobutylmagnesium bromide (2M ether solution) in 30 ml of a solvent mixture: ether/THF=1:1, a solution containing 2.0 g (14.8 mmol) of 2-aminoacetophenone in 10 ml of THF was added dropwise while maintaining the internal temperature at 15° C. or less. After stirring at 15° C. for an hour, the reaction mixture was poured into a saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The organic layer was dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure to obtain 2.9 g of the desired product as an yellow oil. Yield was quantitative.
Name
isobutylmagnesium bromide
Quantity
44.4 mmol
Type
reactant
Reaction Step One
[Compound]
Name
solvent
Quantity
30 mL
Type
solvent
Reaction Step One
Name
ether THF
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([Mg]Br)[CH:2]([CH3:4])[CH3:3].CC[O:9]CC.[CH2:12]1[CH2:16]OC[CH2:13]1.[NH2:17][CH2:18][C:19]([C:21]1C=CC=[CH:23][CH:22]=1)=O.[Cl-].[NH4+]>C1COCC1>[OH:9][C:2]([C:4]1[CH:23]=[CH:22][CH:21]=[CH:19][C:18]=1[NH2:17])([CH3:3])[CH2:1][CH:12]([CH3:16])[CH3:13] |f:1.2,4.5|

Inputs

Step One
Name
isobutylmagnesium bromide
Quantity
44.4 mmol
Type
reactant
Smiles
C(C(C)C)[Mg]Br
Name
solvent
Quantity
30 mL
Type
solvent
Smiles
Step Two
Name
ether THF
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC.C1CCOC1
Name
Quantity
2 g
Type
reactant
Smiles
NCC(=O)C1=CC=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Stirring
Type
CUSTOM
Details
After stirring at 15° C. for an hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the internal temperature at 15° C. or less
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
OC(CC(C)C)(C)C1=C(N)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.